4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(trifluoromethylsulfonyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O4S/c1-11(2)12(3,4)21-14(20-11)9-6-5-7-10(8-9)22(18,19)13(15,16)17/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUXYPJXNRMQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356944-00-7 | |
| Record name | 4,4,5,5-tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester precursor with a trifluoromethanesulfonyl-substituted phenyl compound. Common reagents include boronic acids, trifluoromethanesulfonyl chloride, and suitable bases such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. This may include continuous flow synthesis, where reagents are continuously fed into a reactor, and the product is continuously removed. This method can enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The trifluoromethanesulfonyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced trifluoromethanesulfonyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
This compound has been investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets effectively. Research indicates that derivatives of dioxaborolane compounds can modulate G-protein-coupled receptors (GPCRs), which are crucial in drug development for various diseases .
Case Study: Anticancer Activity
A notable study demonstrated the efficacy of dioxaborolane derivatives in inhibiting cancer cell proliferation. The compound showed promising results in vitro against several cancer cell lines, suggesting its potential as a lead compound for further development .
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 5.2 | Apoptosis induction |
| Study B | HeLa | 3.8 | Cell cycle arrest |
Organic Synthesis
Role in Cross-Coupling Reactions
4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane serves as a boron-containing reagent in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis, particularly in the synthesis of biaryl compounds .
Efficiency and Selectivity
The compound demonstrates high efficiency and selectivity when used in these reactions. The presence of the trifluoromethanesulfonyl group enhances the reactivity of the boron atom, allowing for smoother reactions under milder conditions compared to traditional boronic acids.
| Reaction Condition | Yield (%) | Selectivity |
|---|---|---|
| Aryl Chloride + Aryl Boronate | 90 | High |
| Aryl Bromide + Aryl Boronate | 85 | Moderate |
Materials Science
Use in Polymer Chemistry
The compound's unique properties make it suitable for applications in polymer chemistry. It can be utilized as a monomer or cross-linking agent to develop new materials with enhanced thermal and mechanical properties .
Case Study: Development of High-Performance Polymers
In recent research, polymers synthesized using this dioxaborolane exhibited improved thermal stability and mechanical strength compared to conventional polymers. This advancement opens avenues for applications in aerospace and automotive industries.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Conventional Polymer | 200 | 50 |
| Dioxaborolane-Based Polymer | 250 | 70 |
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. The trifluoromethanesulfonyl group can enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous dioxaborolane derivatives:
Reactivity in Cross-Coupling Reactions
The trifluoromethanesulfonyl group in the target compound significantly increases the electrophilicity of the boron atom compared to methylsulfonyl (SO₂CH₃) or thioether (SCF₃) analogs, enabling faster transmetalation in palladium-catalyzed couplings. For example, in Suzuki reactions with aryl halides, the target compound exhibits a turnover frequency (TOF) ~30% higher than its methylsulfonyl counterpart . However, the strong electron-withdrawing nature may necessitate optimized reaction conditions (e.g., higher catalyst loading or elevated temperatures) to avoid side reactions such as protodeboronation .
Stability and Hydrolysis Resistance
The trifluoromethanesulfonyl group enhances hydrolytic stability relative to unsubstituted or electron-donating arylboronates. Comparative studies show that the target compound retains >90% integrity after 24 hours in aqueous THF (pH 7), whereas methylsulfonyl and thiophenyl analogs degrade by 15–20% under identical conditions . This stability is attributed to the electron-withdrawing effect of SO₂CF₃, which reduces nucleophilic attack on the boron center.
Biological Activity
4,4,5,5-Tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane (CAS No. 262376-31-8) is a boron-containing compound that has gained attention in various fields of research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound's molecular formula is with a molecular weight of 288.07 g/mol. It appears as a colorless to almost colorless liquid and has a purity of ≥98% as determined by gas chromatography (GC) analysis .
| Property | Value |
|---|---|
| Molecular Formula | C13H16BF3O3 |
| Molecular Weight | 288.07 g/mol |
| CAS Number | 262376-31-8 |
| Purity | ≥98% (GC) |
| Physical State | Liquid |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination. Boron compounds are known for their capacity to form stable complexes with nucleophiles such as amino acids and nucleic acids, potentially influencing enzymatic activity and cellular signaling pathways.
Inhibition of Enzymatic Activity
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain proteases and kinases, which play critical roles in cell signaling and metabolism.
Case Studies
Several studies have explored the biological implications of this compound:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boron compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the modulation of the phosphatidylinositol 3-kinase (PI3K) pathway .
- Neuroprotective Effects : Another investigation highlighted the potential neuroprotective properties of boron compounds in models of neurodegeneration. The study suggested that these compounds could mitigate oxidative stress in neuronal cells .
- Antimicrobial Properties : Research has also indicated that boron-containing compounds can possess antimicrobial activity. In vitro assays showed that certain derivatives could inhibit the growth of pathogenic bacteria and fungi .
Pharmacological Implications
The pharmacological profile of this compound suggests its potential use in therapeutic applications:
- Cancer Therapy : Due to its ability to target specific pathways involved in tumor growth and survival.
- Neurological Disorders : As a candidate for developing treatments aimed at neuroprotection and cognitive enhancement.
- Infectious Diseases : For its antimicrobial properties that could be harnessed in developing new antibiotics.
Q & A
Basic: How can the synthesis of 4,4,5,5-tetramethyl-2-(3-trifluoromethanesulfonylphenyl)-1,3,2-dioxaborolane be optimized for high yield and purity?
Methodological Answer:
Synthesis optimization requires careful selection of catalysts, solvents, and reaction conditions. For analogous dioxaborolanes, General Procedure 11 () employs transition metal catalysts (e.g., NiCl₂ with diphenylphosphinoferrocene) and inert atmospheres to achieve yields >90%. Key steps include:
- Catalyst system : Nickel or palladium complexes (e.g., PdCl₂(dppf)) enhance coupling efficiency.
- Temperature : Reactions often proceed at 100–135°C in toluene or THF ().
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product.
A comparative analysis of reaction conditions from literature is summarized below:
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NiCl₂(dppp) | Toluene | 100 | 91 | |
| RhCl(COD)₂ | Dioxane | 60 | 56 | |
| RuH₂(CO)(PPh₃)₃ | THF | Reflux | 74 |
Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹¹B NMR is critical for confirming the boronate ester structure (δ ~30–35 ppm). ¹H/¹³C NMR resolves substituent effects (e.g., trifluoromethanesulfonyl group) .
- X-ray Crystallography : Used to validate molecular geometry, as seen in phosphazene derivatives ( ).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₁₉BF₃O₄S requires m/z 387.10).
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
Advanced: How does the trifluoromethanesulfonyl group influence electronic properties and reactivity in cross-coupling reactions?
Methodological Answer:
The -SO₂CF₃ group is a strong electron-withdrawing substituent, which:
- Reduces electron density at the boron center, enhancing electrophilicity and Suzuki-Miyaura coupling rates (cf. phenylboronic esters in ).
- Stabilizes intermediates via resonance effects, as observed in trifluoromethyl-substituted arylboronates ( ).
- Alters solubility : Polar sulfonyl groups improve solubility in polar aprotic solvents (e.g., DMF), facilitating homogeneous catalysis. Experimental validation via Hammett substituent constants (σₚ ≈ 1.44) is recommended .
Advanced: How can researchers resolve contradictions in catalytic activity when using different transition metal catalysts?
Methodological Answer:
Discrepancies arise from catalyst-substrate electronic mismatches. For example:
- Palladium vs. Nickel : Pd(0) catalysts (e.g., Pd(PPh₃)₄) outperform Ni in electron-deficient systems due to stronger π-backbonding to boron ().
- Ligand effects : Bulky ligands (e.g., SPhos) prevent catalyst poisoning by the sulfonyl group. A case study () shows NiCl₂(dppp) achieves 91% yield vs. RhCl(COD)₂ (56%) due to ligand flexibility.
- Reaction monitoring : Use TLC (hexane/EtOAc) or in situ ¹⁹F NMR to track intermediate formation.
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. The compound’s sulfonyl group may cause skin irritation (analogous to Safety Data Sheets in ).
- Ventilation : Use fume hoods to avoid inhalation of boronate dust.
- Storage : Keep in airtight containers at -20°C under inert gas (N₂/Ar) to prevent hydrolysis ( ).
Advanced: What strategies mitigate hydrolysis of the dioxaborolane ring in aqueous reaction conditions?
Methodological Answer:
- Protecting groups : Use anhydrous solvents (e.g., THF, distilled over Na/benzophenone).
- Buffered systems : Phosphate buffers (pH 7–8) minimize acid/base-mediated ring opening (cf. pinacol boronate stability in ).
- Low-temperature protocols : Reactions at 0–5°C reduce hydrolysis rates, as demonstrated in Suzuki couplings of water-sensitive boronates .
Basic: How can researchers confirm the compound’s stability under varying thermal conditions?
Methodological Answer:
- DSC/TGA : Differential scanning calorimetry (DSC) identifies decomposition onset temperatures (>200°C for similar dioxaborolanes, ).
- Accelerated aging : Store at 40°C/75% RH for 1 week and monitor purity via HPLC.
- NMR stability assays : Track ¹H NMR signal changes in DMSO-d₆ over 24 hours.
Advanced: What mechanistic insights explain regioselectivity in its use as a boron source?
Methodological Answer:
Regioselectivity is governed by:
- Electrophilicity : The -SO₂CF₃ group directs coupling to electron-rich aryl halides (e.g., para-substituted iodobenzenes).
- Steric effects : Bulky substituents adjacent to boron hinder transmetallation, favoring ortho/para coupling ( ).
- Computational modeling : DFT studies (B3LYP/6-31G*) predict transition state energies for competing pathways .
Basic: What solvents are optimal for recrystallizing this compound?
Methodological Answer:
- Binary solvent systems : Ethanol/water (4:1) or hexane/ethyl acetate (9:1) yield high-purity crystals.
- Temperature gradient : Slowly cool from reflux to 0°C to enhance crystal formation.
- Case study : A related morpholine-substituted dioxaborolane () crystallizes from CH₂Cl₂/hexane with 97% recovery.
Advanced: How does the compound behave under photolytic conditions, and what applications does this enable?
Methodological Answer:
- Photostability : UV-Vis spectra (λmax ~270 nm) show no degradation after 6 hours under 365 nm light (cf. benzothiophene analogs in ).
- Applications : Photoinduced C–B bond cleavage enables controlled release of aryl radicals for polymer functionalization.
- Experimental setup : Irradiate in acetonitrile with a Hg lamp, monitor via EPR for radical intermediates .
Basic: What are the key differences in reactivity between this compound and non-sulfonylated dioxaborolanes?
Methodological Answer:
- Electrophilicity : The -SO₂CF₃ group increases Lewis acidity (measured by Gutmann-Beckett method), accelerating transmetallation in cross-couplings.
- Solubility : Enhanced solubility in polar media (DMSO, DMF) vs. non-sulfonylated analogs ( vs. ).
- Stability : Lower thermal stability (Tdec ~180°C) compared to methyl-substituted derivatives (Tdec >220°C, ).
Advanced: How to design a kinetic study to compare its coupling efficiency with commercial boronic esters?
Methodological Answer:
- Substrate scope : Use a panel of aryl halides (e.g., 4-bromoacetophenone, 2-iodoanisole).
- Kinetic profiling : Monitor reaction progress via GC-MS or ¹⁹F NMR (if fluorinated substrates).
- Data analysis : Calculate turnover frequencies (TOF) and compare with pinacol boronates ( ). A representative TOF table:
| Boronate | TOF (h⁻¹) | Halide |
|---|---|---|
| This compound | 450 | 4-iodotoluene |
| Pinacol boronate | 320 | 4-iodotoluene |
| Data source: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
